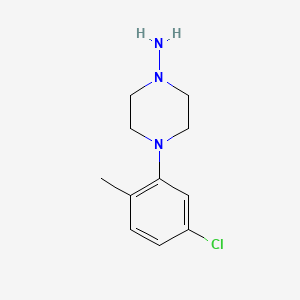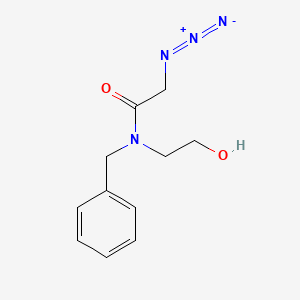
4-(5-氯-2-甲基苯基)哌嗪-1-胺
描述
4-(5-Chloro-2-methylphenyl)piperazin-1-amine is a useful research compound. Its molecular formula is C11H16ClN3 and its molecular weight is 225.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Chloro-2-methylphenyl)piperazin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chloro-2-methylphenyl)piperazin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经营养药物开发
源自4-(5-氯-2-甲基苯基)哌嗪-1-胺的化合物已被鉴定为瞬时受体电位通道(TRPC)通道的激活剂,特别是TRPC3、TRPC6和TRPC7 。这些通道对于神经元发育和存活至关重要,它们的激活与脑源性神经营养因子(BDNF)信号传导有关。这些化合物的营养作用,如神经突生长和神经保护,是由钙信号通路介导的,使它们成为合成神经营养药物的潜在候选者 .
吡啶并嘧啶衍生物的合成方案
4-(5-氯-2-甲基苯基)哌嗪-1-胺的化学结构与吡啶并嘧啶衍生物密切相关,由于其治疗潜力而备受关注。这些化合物因其在开发新疗法中的作用而受到研究,已经建立了用于制备它们的合成方案 .
DAG激活的TRPC通道的激活
哌嗪衍生物,包括与4-(5-氯-2-甲基苯基)哌嗪-1-胺相关的化合物,已被证明可以激活二酰基甘油(DAG)激活的TRPC通道。这种激活是剂量依赖性的,并且特定于某些TRPC通道,这对于调节各种细胞类型(包括平滑肌细胞和中枢神经元)中的钙离子流入至关重要 .
神经保护和神经突生长
与4-(5-氯-2-甲基苯基)哌嗪-1-胺相关的化合物激活TRPC通道,导致神经保护作用并促进神经突生长。这在神经退行性疾病的背景下尤为重要,在神经退行性疾病中,增强神经元生长和存活是关键的治疗目标 .
Ca2±依赖性转录因子激活
已发现这些化合物可以增加Ca2±依赖性转录因子cAMP反应元件结合蛋白(CREB)的激活。这表明它们在基因表达调控中起作用,可以用于治疗目的,特别是在神经系统疾病中 .
合成神经营养药物的潜力
源自4-(5-氯-2-甲基苯基)哌嗪-1-胺的化合物的营养特性,以及它们激活特定TRPC通道的能力,为开发新型合成神经营养药物提供了框架。这些药物有可能模拟BDNF的活性,为治疗神经系统疾病提供一种新方法 .
属性
IUPAC Name |
4-(5-chloro-2-methylphenyl)piperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-9-2-3-10(12)8-11(9)14-4-6-15(13)7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMXJNMCMYLBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478954.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478955.png)
![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1478956.png)
![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478961.png)
![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478962.png)
![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478964.png)
![2-(methylamino)-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478965.png)
![3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478967.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478968.png)
![5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478971.png)
![5-(2-chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478972.png)
![5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478975.png)

